molecular formula C22H18ClN3 B12120799 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine

2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine

Cat. No.: B12120799
M. Wt: 359.8 g/mol
InChI Key: OZSNCRLNDBCKEO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine is a quinazoline derivative featuring a 4-chlorophenyl group at position 2 of the quinazoline core and a 3,4-dimethylphenyl substituent on the amine at position 4. The chlorine atom at the para position of the phenyl ring and the dimethyl groups on the aniline moiety likely influence the compound's electronic, steric, and solubility properties, which are critical for its biological interactions.

Properties

Molecular Formula

C22H18ClN3

Molecular Weight

359.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine

InChI

InChI=1S/C22H18ClN3/c1-14-7-12-18(13-15(14)2)24-22-19-5-3-4-6-20(19)25-21(26-22)16-8-10-17(23)11-9-16/h3-13H,1-2H3,(H,24,25,26)

InChI Key

OZSNCRLNDBCKEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogenated precursors, amines, and catalysts (e.g., palladium on carbon) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying quinazoline chemistry.

    Biology: Its biological activity can be explored for potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

    Medicine: The compound may serve as a lead compound for drug development, with modifications leading to the discovery of new pharmaceuticals.

    Industry: It can be used in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Receptor Modulation: It may act as an agonist or antagonist of specific receptors, altering cellular signaling pathways.

    DNA Intercalation: The compound can intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and physicochemical profiles of quinazoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs (Table 1):

Table 1: Comparative Physicochemical Data of Quinazoline Derivatives

Compound Name Substituents (Position 2 / Amine) Melting Point (°C) Molecular Weight (g/mol) Key Structural Features Reference
Target Compound 4-ClPh / 3,4-diMePh Not reported 368.83 Chlorine (electron-withdrawing), dimethyl (electron-donating)
QCb () 4-MeOPh / carboranyl 151–154 Not reported Methoxy (electron-donating), carboranyl (bulky)
N-(3,4-Dichlorophenyl)-2-phenylquinazolin-4-amine () Ph / 3,4-diClPh Not reported 381.68 Dichloro (strong electron-withdrawing)
2-(2-ClPh)-N-(4-MeOPh)quinazolin-4-amine () 2-ClPh / 4-MeOPh Not reported 361.80 Ortho-chlorine, methoxy (polar)
2-Cl-N-[3-(4-ClPh)propyl]-6,7-diMeOQ () 6,7-diMeO / 3-(4-ClPh)propyl Not reported 392.29 Methoxy (polar), propyl chain (flexibility)
Key Observations:

In contrast, QCb’s 4-MeOPh (methoxy) group is electron-donating, which may reduce reactivity. The 3,4-dimethylphenyl group on the target compound introduces steric bulk and electron-donating effects, differing from the dichlorophenyl group in ’s compound, which increases polarity and electron withdrawal.

Melting Points :

  • QCb exhibits a lower melting point (151–154°C) compared to carboranyl-free analogs, likely due to reduced crystallinity from the bulky carboranyl group. Data for the target compound’s melting point is unavailable but can be inferred to be higher than QCb due to the absence of carborane.

Solubility and Bioavailability :

  • Methoxy groups () enhance water solubility, whereas chloro and dimethyl groups (target compound) may increase lipophilicity (higher logP), favoring membrane permeability.
Key Observations:
  • The target compound’s synthesis likely follows the general method in , using HCl as a catalyst in isopropanol.
  • Carboranyl derivatives (QCb) achieve higher yields (94%) due to the stability of carborane intermediates.

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